N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid
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Overview
Description
N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid, also known as N-3-cl-2-hmpa, belongs to the class of organic compounds known as aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety. N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N-(2-hydroxymethyl-3-chlorophenyl)anthranilic acid is primarily located in the membrane (predicted from logP).
Scientific Research Applications
1. Metabolic Pathway Analysis
N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid is a metabolite of tolfenamic acid, as studied through urinary metabolites. Researchers used high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to identify the phase II metabolites of tolfenamic acid, including N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid, among others (Sidelmann et al., 1997).
2. Chemical Synthesis and Characterization
The compound's role in synthetic chemistry has been explored, especially in the formation of metal chelates. For instance, the synthesis of ligands using anthranilic acid derivatives, which are then used to form transition metal chelates, has been a subject of research. These chelates have applications in areas like antifungal activity (Vashi & Patel, 2013).
3. Biological and Pharmacological Activities
N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid derivatives have been studied for their biological activities. For example, specific derivatives have been analyzed for their anti-inflammatory and analgesic properties, particularly in the context of rheumatoid arthritis and other related diseases (Inglis et al., 2007).
4. Role in Redox Chemistry
Research has also explored the redox chemistry of anthranilic acid derivatives. The interaction of these compounds with iron ions and their ability to chelate iron are of interest, particularly in understanding their potential role in neurological disease development. This research includes studies on their antioxidant effects and reactivity (Chobot et al., 2015).
properties
CAS RN |
77605-72-2 |
---|---|
Product Name |
N-(2-Hydroxymethyl-3-chlorophenyl)anthranilic acid |
Molecular Formula |
C14H12ClNO3 |
Molecular Weight |
277.7 g/mol |
IUPAC Name |
2-[3-chloro-2-(hydroxymethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H12ClNO3/c15-11-5-3-7-13(10(11)8-17)16-12-6-2-1-4-9(12)14(18)19/h1-7,16-17H,8H2,(H,18,19) |
InChI Key |
BMLZYLYIEWXTCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)CO |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)CO |
Other CAS RN |
77605-72-2 |
synonyms |
N-(3-chloro-2-hydroxymethylphenyl)anthranilic acid N-3-Cl-2-HMPA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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